CYH33 methanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CYH33 methanesulfonate is an orally bioactive, selective phosphoinositide 3-kinase alpha (PI3Kα) inhibitor. It has shown potent activity against various types of cancer cells, including breast cancer and non-small cell lung cancer cells . The compound inhibits the phosphorylation of Akt and ERK, leading to significant G1 phase arrest in cancer cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of CYH33 methanesulfonate involves multiple steps, including the preparation of the core structure and subsequent functionalization to achieve the desired selectivity and potency. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

Industrial production methods for this compound are also proprietary. it is known that the compound is produced under stringent conditions to ensure high purity and consistency, typically exceeding 98% purity .

Analyse Des Réactions Chimiques

Types of Reactions

CYH33 methanesulfonate primarily undergoes phosphorylation inhibition reactions. It inhibits the phosphorylation of Akt and ERK, which are crucial signaling molecules in cancer cell proliferation .

Common Reagents and Conditions

The compound is used in various in vitro and in vivo studies under controlled conditions. Common reagents include cell culture media, specific inhibitors, and antibodies for detecting phosphorylation levels .

Major Products Formed

The major products formed from the reactions involving this compound are the dephosphorylated forms of Akt and ERK, leading to cell cycle arrest and inhibition of cancer cell growth .

Applications De Recherche Scientifique

CYH33 methanesulfonate has a wide range of scientific research applications:

Cancer Research: It is used extensively in preclinical studies to investigate its efficacy against various cancer types, including breast cancer and esophageal squamous cell carcinoma

Drug Resistance Studies: Research has focused on understanding the mechanisms of acquired resistance to this compound and identifying combinatorial regimens to overcome this resistance.

Mécanisme D'action

CYH33 methanesulfonate exerts its effects by selectively inhibiting PI3Kα. This inhibition leads to the suppression of the PI3K/Akt signaling pathway, which is crucial for cell growth and survival . The compound induces G1 phase arrest in cancer cells, thereby inhibiting their proliferation . Additionally, it modulates the tumor microenvironment by enhancing the activity of immune cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

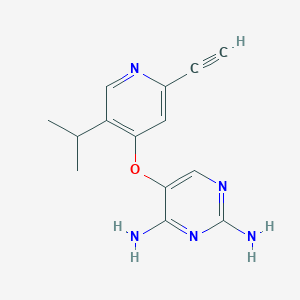

Alpelisib: Another PI3Kα-selective inhibitor used in cancer therapy.

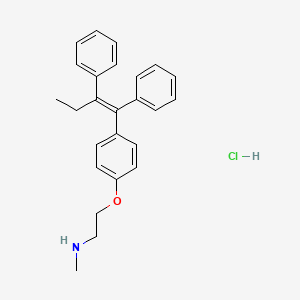

Buparlisib: A pan-PI3K inhibitor that targets multiple isoforms of PI3K.

Uniqueness

CYH33 methanesulfonate is unique due to its high selectivity for PI3Kα and its potent activity against solid tumors . Unlike other inhibitors, it has shown superior efficacy in preclinical models and has the potential to overcome resistance mechanisms that limit the effectiveness of other PI3K inhibitors .

Propriétés

Numéro CAS |

1494684-33-1 |

|---|---|

Formule moléculaire |

C25H33F3N8O8S2 |

Poids moléculaire |

694.7 g/mol |

Nom IUPAC |

methanesulfonic acid;methyl N-[5-[6-[(4-methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrrolo[2,1-f][1,2,4]triazin-2-yl]-4-(trifluoromethyl)pyridin-2-yl]carbamate |

InChI |

InChI=1S/C24H29F3N8O5S.CH4O3S/c1-39-23(36)29-20-12-18(24(25,26)27)17(13-28-20)21-30-22(33-7-9-40-10-8-33)19-11-16(15-35(19)31-21)14-32-3-5-34(6-4-32)41(2,37)38;1-5(2,3)4/h11-13,15H,3-10,14H2,1-2H3,(H,28,29,36);1H3,(H,2,3,4) |

Clé InChI |

CYWUJTNXNJVGLY-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)NC1=NC=C(C(=C1)C(F)(F)F)C2=NN3C=C(C=C3C(=N2)N4CCOCC4)CN5CCN(CC5)S(=O)(=O)C.CS(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de] phthalazin-3(7H)-one](/img/structure/B11932021.png)

![(3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B11932023.png)

![2-[(3S,4R)-3-hydroxyoxan-4-yl]-5-methyl-6-[[4-(1,3-oxazol-4-yl)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B11932027.png)

![2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B11932047.png)